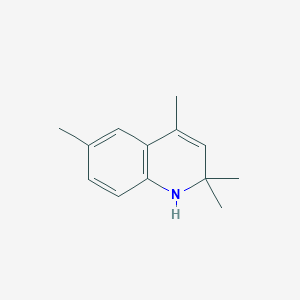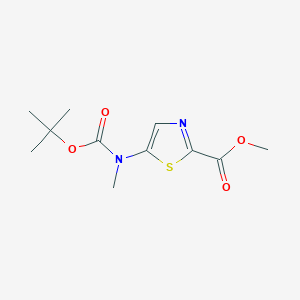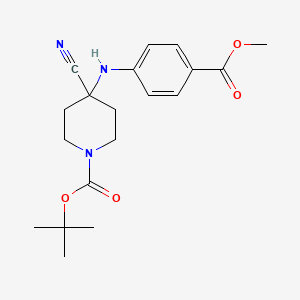
2-Trityloxyethanol
Overview
Description
2-Trityloxyethanol is an organic compound with the chemical formula C22H22O2. It is a colorless liquid that is commonly used as a protecting group for alcohols in organic synthesis. The compound is widely used in scientific research due to its unique properties and applications. In
Scientific Research Applications
Synthesis of Substituted Oligoethylene Glycols
2-Trityloxyethanol has been utilized in the formation of substituted oligoethylene glycols. Research conducted by Krakowiak, Bradshaw, and Huszthy (1994) demonstrated that 1-Bromo-2-trityloxyethane and 1-allyloxymethyl-2-trityloxyethanol react with substituted oligoethylene glycols to form extended, ditrityl-protected, substituted oligoethylene glycols. This process is significant in organic synthesis due to the high yields and ease of removing the trityl groups to obtain the desired products (Krakowiak, Bradshaw, & Huszthy, 1994).
Applications in Tribological Chemistry
The tribological properties of novel triazine derivatives, including 2-trityloxyethanol, were investigated by Li, Li, Yan, Ren, and Zhao (2011). They found that these derivatives in synthetic diester improved the extreme pressure performance of base stock, demonstrating good antiwear properties and excellent friction-reducing abilities. This research is significant for understanding the application of 2-trityloxyethanol in lubricants and its role in reducing wear and friction in mechanical systems (Li, Li, Yan, Ren, & Zhao, 2011).
Role in Aquaculture Systems
In aquaculture systems, 2-Trityloxyethanol is relevant for controlling the aquatic environment in closed systems. A study by Teo, Chen, and Lee (1989) explored its application in maintaining the water quality for guppies during transportation. They found that combining 2-trityloxyethanol with other chemicals like clinoptilolite or tris buffer effectively maintained low mortality rates in guppies, indicating its potential for improving fish transport conditions (Teo, Chen, & Lee, 1989).
properties
IUPAC Name |
2-trityloxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHRJJXIZKLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311767 | |
| Record name | 2-trityloxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trityloxyethanol | |
CAS RN |
18325-45-6 | |
| Record name | NSC245175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-trityloxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)







